Suregadolide C
Description
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,2R,5R,7S,8R,10R,11S,12S,17R)-10,11,12-trihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one |
InChI |
InChI=1S/C20H28O5/c1-9-15-11(25-17(9)23)6-13-18(2)5-4-10-8-19(10,3)12(18)7-14(21)20(13,24)16(15)22/h10-14,16,21-22,24H,4-8H2,1-3H3/t10-,11-,12+,13+,14-,16+,18-,19+,20+/m1/s1 |
InChI Key |
OGQHKGNLUBCRDN-AXZPYZERSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4C[C@H]([C@@]3([C@H]2O)O)O)C)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3C4(CCC5CC5(C4CC(C3(C2O)O)O)C)C)OC1=O |
Synonyms |
suregadolide C |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How to design experiments for synthesizing Suregadolide C with high yield and purity?
- Methodological Answer :
- Step 1 : Define variables (e.g., reaction temperature, solvent systems, catalysts) using factorial design to identify optimal conditions .
- Step 2 : Employ chromatographic techniques (HPLC, LC-MS) for purity assessment, with calibration curves for quantitative analysis .
- Data Table Example :
| Variable Tested | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 25–30°C | 78 | 95 |
| Solvent Ratio | 3:1 (EtOH:H₂O) | 85 | 98 |
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Use NMR (¹H, ¹³C, 2D-COSY) for structural elucidation and X-ray crystallography for stereochemical confirmation .
- Validate purity via HPLC-DAD with UV-Vis spectra matching reference standards .
Q. How to formulate initial research questions on this compound’s biological activity?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. Example: “Does this compound inhibit [specific enzyme] in vitro, and what is the IC₅₀ value?” .
- Avoid overly broad questions (e.g., “Is this compound bioactive?”) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Conduct meta-analysis to harmonize datasets:
- Step 1 : Systematically extract data (e.g., IC₅₀, assay conditions) using PRISMA guidelines .
- Step 2 : Identify confounding variables (e.g., cell line variability, solvent effects) via subgroup analysis .
- Data Table Example :
| Study | IC₅₀ (μM) | Cell Line | Solvent |
|---|---|---|---|
| A | 2.1 | HeLa | DMSO |
| B | 5.3 | MCF-7 | EtOH |
Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action?
- Methodological Answer :
- Combine quantitative (e.g., enzyme kinetics, transcriptomics) and qualitative (e.g., molecular docking simulations) methods .
- Example workflow:
Use RNA-seq to identify differentially expressed genes post-treatment.
Validate targets via SPR (Surface Plasmon Resonance) binding assays .
Q. How to design a systematic review of this compound’s pharmacological potential?
- Methodological Answer :
- Step 1 : Define inclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro models) .
- Step 2 : Use PICO framework (Population: Target proteins; Intervention: this compound; Comparison: Controls; Outcome: Binding affinity) .
- Step 3 : Assess bias via ROBINS-I tool for non-randomized studies .
Methodological Considerations
Q. How to optimize data collection for this compound’s in vitro assays?
- Methodological Answer :
- Primary Data : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
- Secondary Data : Extract metadata from repositories (e.g., PubChem, ChEMBL) for cross-validation .
Q. What statistical frameworks are robust for analyzing dose-response relationships?
- Methodological Answer :
- Fit data to logistic regression models (e.g., Hill equation) using software like GraphPad Prism .
- Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
